molecular formula C12H19NO B8321069 5-(Methylamino)-3-phenylpentan-1-ol

5-(Methylamino)-3-phenylpentan-1-ol

Cat. No. B8321069
M. Wt: 193.28 g/mol
InChI Key: NAANBDWITQKABF-UHFFFAOYSA-N
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Patent
US05962462

Procedure details

A suspension of 4-(N-methylcarbamoyl)-3-phenylbutyric acid (250 mg, 1.13 mmol) in 5.0 mL of THF was stirred in an ice bath as a 1.0 M solution of LAH (4.5 mL, 4.5 mmol) in THF was added dropwise over 10 min. The mixture was stirred 1 h at room temperature followed by 3 h at reflux. The reaction was then cooled in the ice bath and quenched with 0.70 mL of saturated aqueous Rochelle salt. The resulting precipitate was filtered and washed with 100 mL of ethyl acetate, and the combined filtrates were concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with 10-15% methanol in dichloromethane containing 1% ammonium hydroxide, to give 151 mg of the title compound as a viscous oil. 1NMR (400 MHz, CD3OD): δ 7.32-7.26 (m, 2H), 7.22-7.16 (m, 3H), 3.45-3.32 (m, 2H). 2.80-2.70 (m, 1H), 2.44 (ddd, 1H, J=12, 10, 6 Hz), 2.32 (ddd, 1H, J=12, 10, 6 Hz), 2.28 (s, 3H), 1.94-1.74 (m, 4H). Mass spectrum (NH3 /CI): m/z=194 (M+1).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([CH2:5][CH:6]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:7][C:8](O)=[O:9])=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][NH:2][CH2:3][CH2:5][CH:6]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:7][CH2:8][OH:9] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
CNC(=O)CC(CC(=O)O)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.5 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 10 min
Duration
10 min
WAIT
Type
WAIT
Details
followed by 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
quenched with 0.70 mL of saturated aqueous Rochelle salt
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with 100 mL of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 10-15% methanol in dichloromethane containing 1% ammonium hydroxide

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNCCC(CCO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 151 mg
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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